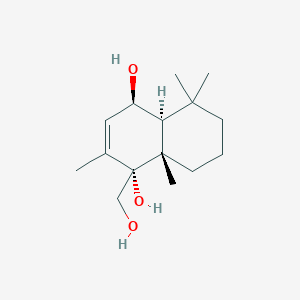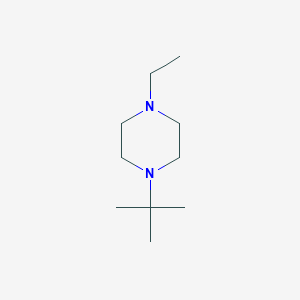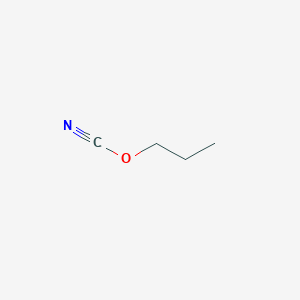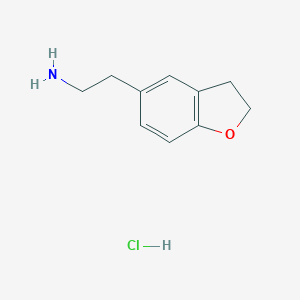
6-epi-Albrassitriol
Descripción general
Descripción
6-epi-Albrassitriol is a natural organic compound that belongs to the class of triterpenoids. It is known for its biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties . The compound often exists as colorless crystals or as a white solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-epi-Albrassitriol typically starts from an easily available labdane diterpenoid, such as (+)-larixol. The process involves several steps:
Conversion of (+)-larixol to 14,15-bisnorlab-7-ene-6,13-dione: This is achieved through a two-step procedure.
Norrish Type II Photochemical Degradation: The intermediate is subjected to photochemical degradation to yield drim-7,9(11)-diene-6-one.
Formation of Drim-7-ene-9,11-diol-6-one: This is done by treating the intermediate with osmium tetroxide or through selective epoxidation followed by treatment with perchloric acid.
Reduction of the C6-carbonyl Group: The final step involves reducing the C6-carbonyl group with lithium aluminium hydride to obtain this compound.
Industrial Production Methods: Currently, there are limited studies on the industrial production methods of this compound. It is primarily synthesized through chemical synthesis or natural product extraction .
Análisis De Reacciones Químicas
Types of Reactions: 6-epi-Albrassitriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the carbonyl group is a key step in its synthesis.
Substitution: It can undergo substitution reactions to form various analogs.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide is commonly used for oxidation.
Reduction: Lithium aluminium hydride is used for the reduction of the carbonyl group.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities .
Aplicaciones Científicas De Investigación
6-epi-Albrassitriol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: The compound is studied for its antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds
Mecanismo De Acción
The mechanism by which 6-epi-Albrassitriol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals and reduces oxidative stress.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Antitumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Comparación Con Compuestos Similares
Albrassitriol: A closely related compound with similar biological activities.
Drim-7-ene-9,11-diol-6-one: An intermediate in the synthesis of 6-epi-Albrassitriol.
Larixol: The starting material for the synthesis of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(1R,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPFZPBMMIWKKY-PAPYEOQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)







![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
